2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide
Description
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Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-4-8-19-22(29)27-20(25-19)17-11-5-6-12-18(17)26-23(27)30-15(3)21(28)24-16-10-7-9-14(2)13-16/h5-7,9-13,15,19H,4,8H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVDJYUKFFFNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration. HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
The compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC. By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival. The inhibition of HDAC leads to an increase in the acetylation of histones, which can result in a more relaxed chromatin structure and an increase in gene expression.
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the regulation of gene expression through histone acetylation. By inhibiting PI3K, it disrupts the activation of AKT and other downstream effectors, affecting cell proliferation, survival, differentiation, and migration. The inhibition of HDAC alters the acetylation status of histones, affecting the structure of the chromatin and the regulation of gene expression.
Biological Activity
The compound 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of imidazoquinazolines, which are known for their diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study on a related imidazoquinazoline compound demonstrated an IC50 value of approximately 200 nM against human breast cancer cells (MCF-7). This suggests a potent inhibitory effect on tumor growth, warranting further investigation into the specific mechanisms involved.
Anti-inflammatory Effects
Compounds within this chemical family have also been noted for their anti-inflammatory properties. They modulate pathways involved in inflammation, such as the NF-kB signaling pathway.
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 150 | NF-kB |
| Compound B | 300 | COX-2 |
This table illustrates the varying potencies of related compounds against key inflammatory targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may act as a kinase inhibitor, affecting pathways critical for cell survival and proliferation.
- Apoptotic Pathways : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, it reduces inflammation and associated tissue damage.
Research Findings
Recent investigations have focused on the structure-activity relationships (SAR) of imidazoquinazolines. Modifications in the thiol group and the propanamide moiety have been shown to enhance biological activity significantly.
Example Findings:
A derivative with a modified thiol group exhibited improved selectivity and potency against cancer cell lines compared to its parent compound, indicating that small structural changes can lead to substantial differences in biological outcomes.
Q & A
Q. What are the recommended synthetic routes for 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide?
The synthesis typically involves:
- Step 1: Formation of the imidazoquinazoline core via condensation of 2-aminobenzamide with propyl aldehyde in DMF/Na₂S₂O₅, generating a 2-propyl-substituted intermediate .
- Step 2: Introduction of the thiol group at position 5 of the quinazoline ring using sulfurizing agents (e.g., Lawesson’s reagent) .
- Step 3: Acylation with m-tolyl propanamide via coupling reagents like EDC/HOBt in anhydrous DCM .
Key Validation: Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and LC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity Analysis: Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) .
- Structural Confirmation: Combine ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify substituent positions and LC-MS (ESI+) for molecular ion detection (expected [M+H]+: ~480–500 m/z) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase Inhibition: Screen against EGFR, VEGFR, or PI3K using ADP-Glo™ assays (IC₅₀ determination) .
- Antiproliferative Activity: Test on cancer cell lines (e.g., MCF-7, A549) via MTT assay with doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE): Apply factorial designs to optimize temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol% Na₂S₂O₅) .
- Flow Chemistry: Implement continuous-flow systems for thiolation steps to enhance reproducibility and reduce side-product formation .
Example Table:
| Parameter | Range Tested | Optimal Value | Yield Increase |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | 22% → 58% |
| Solvent | DMF vs. THF | DMF | 15% improvement |
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization: Compare protocols for cell culture conditions (e.g., serum concentration, passage number) and compound solubility (use DMSO stocks ≤0.1% v/v) .
- Metabolic Stability: Evaluate hepatic microsomal stability (human/rat) to identify rapid degradation as a confounding factor .
Q. How can the enzyme inhibition mechanism be elucidated?
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target kinases .
- Molecular Docking: Use AutoDock Vina to model interactions between the compound’s thioether moiety and kinase ATP-binding pockets (e.g., EGFR-T790M mutant) .
Q. What advanced techniques validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- Silencing/Rescue Experiments: Knock down putative targets (e.g., EGFR) via siRNA and assess compound efficacy restoration in rescue models .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility in biological assays?
- Formulation: Prepare PEG-400/water (1:4) co-solvents or use β-cyclodextrin inclusion complexes .
- Prodrug Design: Synthesize phosphate or acetate esters of the thiol group for improved solubility .
Q. What computational tools support SAR studies for this scaffold?
- QSAR Modeling: Use Schrödinger’s Maestro to correlate substituent electronic parameters (Hammett σ) with kinase inhibitory activity .
- Free Energy Perturbation (FEP): Predict binding affinity changes for analogs with modified propyl or m-tolyl groups .
Data Reproducibility Checklist
- Synthesis: Report exact equivalents of reagents, reaction atmosphere (N₂/air), and purification methods (e.g., column chromatography gradients) .
- Biology: Include positive/negative controls, cell line authentication, and ≥3 biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
